molecular formula C12H13Cl2N3O2 B2995262 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one CAS No. 1385140-54-4

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one

Cat. No. B2995262
M. Wt: 302.16
InChI Key: DJXUGBVRCOMZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one , also known by its chemical formula C₆H₂Cl₃NO , is a synthetic organic compound. Its structure combines a pyridine ring, a carbonyl group, and an ethylpiperazinone moiety. The dichloropyridine substituents contribute to its unique properties.



Synthesis Analysis


The synthesis of this compound involves several steps. One common approach is the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-ethylpiperazin-2-one in the presence of a suitable coupling agent (such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide ). The resulting intermediate undergoes cyclization to form the target compound. Researchers have explored variations of this synthetic route, optimizing conditions for yield and purity.



Molecular Structure Analysis


The molecular structure of 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one reveals a pyridine ring with two chlorine atoms at positions 3 and 6. The carbonyl group is attached to the pyridine nitrogen, and the ethylpiperazinone side chain extends from the nitrogen atom. The arrangement of atoms and bond angles significantly influences its reactivity and pharmacological properties.



Chemical Reactions Analysis


This compound participates in various chemical reactions:



  • Acylation : The carbonyl group can undergo acylation reactions, leading to the formation of amides or esters.

  • Reductive Amination : The piperazine moiety allows for reductive amination, enabling the introduction of diverse substituents.

  • Halogenation : The dichloropyridine groups are susceptible to halogenation reactions, affecting its biological activity.



Physical And Chemical Properties Analysis



  • Melting Point : The compound typically melts within a specific temperature range.

  • Solubility : It exhibits solubility in certain organic solvents but may be sparingly soluble in water.

  • Stability : The compound’s stability under various conditions impacts its shelf life and storage requirements.


Safety And Hazards



  • Toxicity : Caution is advised due to its chlorinated aromatic structure. Proper handling and protective equipment are essential.

  • Environmental Impact : Disposal should follow regulations to prevent environmental contamination.


Future Directions


Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

4-(3,6-dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-8-11(18)15-5-6-17(8)12(19)10-7(13)3-4-9(14)16-10/h3-4,8H,2,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUGBVRCOMZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.